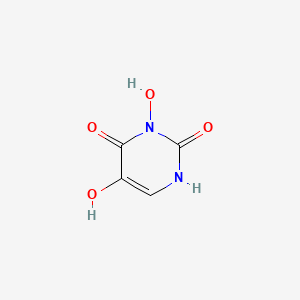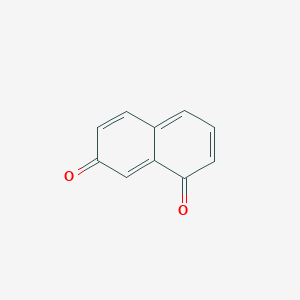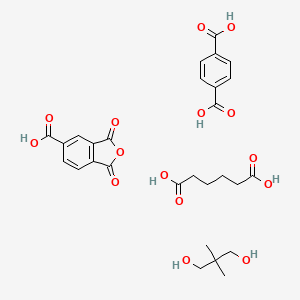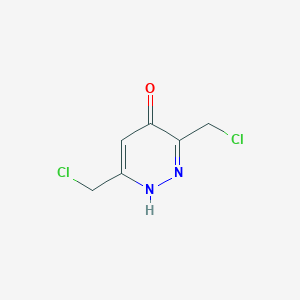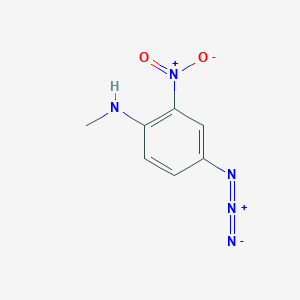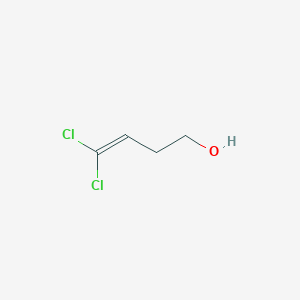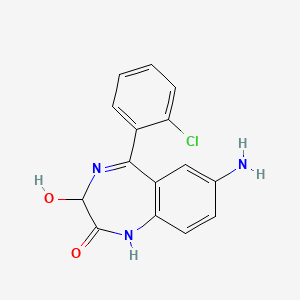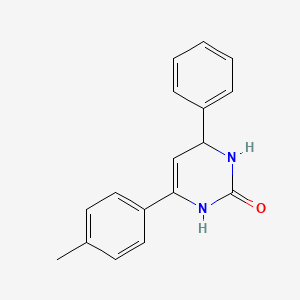
6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea or thiourea. For this specific compound, the following reagents are used:
- 4-Methylbenzaldehyde
- Ethyl acetoacetate
- Urea
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or a Lewis acid like zinc chloride. The mixture is heated under reflux conditions for several hours to yield the desired dihydropyrimidinone.
Industrial Production Methods: In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to enhance the efficiency and yield of the product. The use of microwave irradiation has also been explored to reduce reaction times and improve yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylphenyl groups.
Reduction: Reduction of the carbonyl group in the dihydropyrimidinone ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methylphenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism by which 6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one exerts its effects is primarily through interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved include inhibition of key enzymes in metabolic pathways and modulation of receptor activity.
類似化合物との比較
- 4-Phenyl-3,4-dihydropyrimidin-2(1H)-one
- 6-(4-Chlorophenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
- 6-(4-Methoxyphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Comparison: 6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. The methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to its analogs with different substituents.
特性
CAS番号 |
49593-56-8 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC名 |
6-(4-methylphenyl)-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C17H16N2O/c1-12-7-9-14(10-8-12)16-11-15(18-17(20)19-16)13-5-3-2-4-6-13/h2-11,15H,1H3,(H2,18,19,20) |
InChIキー |
ZLXKDCUTWFSTAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(NC(=O)N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


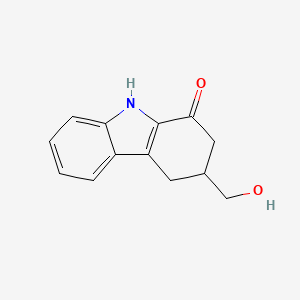
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
